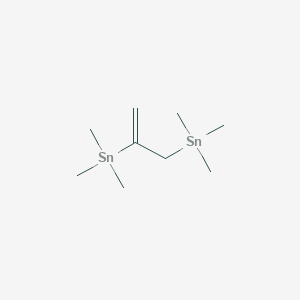
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C_8H_22Sn_2. It is a derivative of stannane, which is an inorganic compound containing tin and hydrogen. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of tin-based precursors with organic compounds. One common method is the reaction of tin tetrachloride (SnCl_4) with lithium aluminum hydride (LiAlH_4) to produce stannane derivatives . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H_2O_2) for oxidation, reducing agents like sodium borohydride (NaBH_4) for reduction, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted stannane derivatives. These products have various applications in different fields .
Scientific Research Applications
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other tin-based compounds.
Mechanism of Action
The mechanism of action of Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets and pathways in various systems. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The compound’s unique structure allows it to participate in specific chemical reactions, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Stannane (SnH_4): A simpler tin hydride with different properties and applications.
Tributylstannane (Bu_3SnH): An organotin compound with distinct reactivity and uses.
Methane (CH_4): A carbon analogue with similar tetrahedral geometry but different chemical behavior.
Uniqueness
Stannane, (1-methylene-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
90886-11-6 |
|---|---|
Molecular Formula |
C9H22Sn2 |
Molecular Weight |
367.69 g/mol |
IUPAC Name |
trimethyl(2-trimethylstannylprop-2-enyl)stannane |
InChI |
InChI=1S/C3H4.6CH3.2Sn/c1-3-2;;;;;;;;/h1-2H2;6*1H3;; |
InChI Key |
YKBDWYFGTDVFFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















